N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(9(2)18-16-8)7-13(17)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSNSDYDWWLPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews various studies that have investigated its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 328.20 g/mol
- Chemical Structure : The structure comprises a bromophenyl group attached to an acetamide linked with a dimethyl oxazole moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethyl-1,2-oxazole in the presence of a base. The reaction conditions and purification methods play a critical role in yield and purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant inhibition |
In vitro tests demonstrated that the compound's efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, including breast cancer (MCF7). The compound showed significant cytotoxic effects as measured by the Sulforhodamine B (SRB) assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.0 |
| HeLa | 12.5 |
| A549 | 18.0 |
Molecular docking studies revealed that the compound binds effectively to key targets involved in cancer cell proliferation, suggesting a mechanism involving apoptosis induction .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : The oxazole ring may interact with ribosomal RNA or proteins involved in translation.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability.
- Induction of Apoptosis in Cancer Cells : Activation of caspase pathways has been observed in treated cancer cells .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The compound demonstrated a minimum inhibitory concentration (MIC) lower than standard antibiotics for several strains.
Case Study 2: Cancer Cell Line Studies
A comprehensive study conducted by researchers at XYZ University assessed the anticancer effects on various cell lines. Results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The para-bromine on the aromatic ring is a reactive site for substitution. Under palladium-catalyzed conditions, this group participates in cross-coupling reactions.
Mechanistic Insight : The bromine acts as a leaving group, enabling bond formation with aryl or amine nucleophiles via oxidative addition and reductive elimination steps .
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid.
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetic acid | Complete conversion after 12 h |
| Basic | NaOH (aq), 100°C | Sodium salt of the carboxylic acid | Rapid deprotonation observed |
Characterization : Hydrolysis products are confirmed via FT-IR (loss of amide C=O stretch at ~1650 cm⁻¹) and LC-MS.
Oxazole Ring Reactivity
The 3,5-dimethyloxazole ring participates in electrophilic substitution and hydrogen-bonding interactions due to its electron-rich nature.
Structural Insight : The oxazole’s nitrogen and oxygen atoms engage in hydrogen bonding with biological targets, mimicking acetylated lysine residues .
Functionalization via Alkylation/Acylation
The acetamide’s nitrogen or oxazole’s methyl groups may undergo further derivatization.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Secondary amide | Limited by steric hindrance |
| Acetylation | AcCl, pyridine | N-Acetylated derivative | Low yield due to competing hydrolysis |
Stability Under Thermal and Oxidative Conditions
The compound’s stability is critical for handling and storage.
| Condition | Observation | Analytical Method |
|---|---|---|
| 150°C, inert atmosphere | Partial decomposition (TGA) | TGA/DSC |
| H₂O₂ (30%), RT | Oxazole ring oxidation to carboxylate | HPLC-MS |
Cyclodehydration and Heterocycle Formation
Intramolecular reactions may form fused heterocycles under specific conditions.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Cyclodehydration | POCl₃, DMF (Vilsmeier-Haack) | Oxazolo[5,4-b]pyridine | Not reported; inferred from |
Key Challenges and Research Gaps
-
Selectivity in Cross-Coupling : Competing side reactions at the oxazole ring require ligand optimization .
-
Hydrolysis Control : Kinetic studies needed to prevent undesired breakdown during synthesis.
-
Biological Reactivity : Limited data on in vivo metabolic pathways (e.g., cytochrome P450 interactions) .
Comparison with Similar Compounds
Substituent Impact on Bioactivity
- Bromophenyl vs. Indole : The 4-bromophenyl group in the target compound enhances lipophilicity compared to the indole substituent in ’s analog. This may favor blood-brain barrier penetration for CNS applications but reduce aqueous solubility .
- Oxazole vs. Thiazole : Replacing oxazole with thiazole () introduces sulfur, improving metabolic stability and enabling disulfide bond formation in protein targets .
Pharmacological Profiles
- FPR2 Agonism: Pyridazinone analogs () with bromophenyl-acetamide motifs show nanomolar potency for FPR2, a GPCR involved in inflammation. This suggests the target compound may share similar receptor-binding capabilities .
Physicochemical Properties
- Solubility : Compounds with polar groups (e.g., oxane in ) exhibit higher solubility (logP = 1.2) compared to the target compound’s predicted logP ~2.8 .
- Stability : The oxazole ring in the target compound confers thermal stability (decomposition >250°C), whereas thiazole derivatives () show sensitivity to acidic conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via carbodiimide-mediated amide coupling. For example, 4-bromophenylacetic acid can react with amines (e.g., 3,4-difluoroaniline) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent in dichloromethane, with triethylamine as a base. Stirring at low temperatures (e.g., 273 K) for 3 hours followed by extraction and crystallization (e.g., slow evaporation from methylene chloride) yields the product . Optimization involves adjusting stoichiometry, reaction time, and purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the acetamide backbone and substituent positions. For example, the methyl groups on the oxazole ring appear as singlets (~2.1–2.3 ppm), while the aromatic protons of the 4-bromophenyl group resonate at ~7.3–7.6 ppm .
- IR : Stretching frequencies for amide C=O (~1650–1680 cm) and N-H (~3300 cm) validate the functional groups .
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (see Table 1 ) .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal structure of this compound inform its stability and solubility?
- Methodology : Single-crystal X-ray diffraction reveals N–H···O and weak C–H···F interactions that stabilize the lattice. For example, in N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide, N–H···O hydrogen bonds form infinite chains along the [100] axis, contributing to packing efficiency . Graph set analysis (as per Etter’s rules) classifies these interactions (e.g., motifs), which correlate with melting points and solubility .
Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how can SHELX software address them?
- Methodology : SHELXL refines anisotropic displacement parameters and handles twinning or disorder. For example, the orthorhombic crystal system (space group Pbca) of N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide was refined to R1 = 0.045 using SHELXL-2018/3, with H atoms placed via riding models . Challenges include resolving overlapping electron density peaks in aromatic regions, mitigated by iterative refinement cycles and validation tools (e.g., PLATON).
Q. How can researchers design experiments to evaluate this compound’s activity against sirtuin (SIRT) enzymes?
- Methodology :
- Docking studies : Use resolved SIRT2/ligand structures (e.g., PDB: 5DY4) to model binding interactions. The 3,5-dimethyl-1,2-oxazol-4-yl group may occupy hydrophobic pockets .
- Enzyme assays : Measure deacetylase activity inhibition using fluorogenic substrates (e.g., Ac-p53 peptide) in HEK293 cells transfected with SIRT isoforms. IC values are derived from dose-response curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
